molecular formula C11H12FNO3 B2819569 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene CAS No. 1233955-14-0

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene

Cat. No.: B2819569
CAS No.: 1233955-14-0
M. Wt: 225.219
InChI Key: ITNISDUHPZFZSR-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene (C₁₁H₁₁FNO₃) is a substituted aromatic compound featuring a benzene ring with three distinct substituents: a cyclopentyloxy group at position 2, a fluorine atom at position 1, and a nitro group at position 3. This compound’s molecular weight is calculated as 224.21 g/mol, and it was previously available at 95.0% purity before being discontinued .

Properties

IUPAC Name

2-cyclopentyloxy-1-fluoro-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-9-6-3-7-10(13(14)15)11(9)16-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNISDUHPZFZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene typically involves the reaction of 2-fluoro-3-nitrophenol with cyclopentanol in the presence of an acidic catalyst. The reaction proceeds through the formation of an ether linkage between the phenol and the alcohol. The reaction conditions generally include heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The cyclopentyloxy group can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-(Cyclopentyloxy)-1-fluoro-3-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Cyclopentanone or cyclopentanoic acid derivatives.

Scientific Research Applications

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the fluorine atom can enhance the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most directly comparable compound is 1-(Cyclohexyloxy)-2-nitrobenzene (C₁₂H₁₅NO₃), which shares a nitro-substituted benzene core but differs in substituent positions and ring size. Below is a detailed comparison:

Property 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene 1-(Cyclohexyloxy)-2-nitrobenzene
Molecular Formula C₁₁H₁₁FNO₃ C₁₂H₁₅NO₃
Molecular Weight (g/mol) 224.21 221.25
Substituents 1-Fluoro, 2-cyclopentyloxy, 3-nitro 1-Cyclohexyloxy, 2-nitro
Ring Size of Alkoxy Group Cyclopentyl (5-membered) Cyclohexyl (6-membered)
Purity 95.0% (discontinued) Purity not specified (commercially available)
Availability Discontinued Available (e.g., 250 mg for $500.00)

Substituent Effects on Physicochemical Properties

  • In contrast, 1-(Cyclohexyloxy)-2-nitrobenzene lacks fluorine, reducing its overall electron deficiency .
  • Steric Effects : The cyclopentyl group (smaller 5-membered ring) imposes less steric hindrance compared to the cyclohexyl group (6-membered ring), which may influence reaction kinetics or binding affinity in biological systems .
  • Nitro Group Positioning : The nitro group at position 3 (meta to fluorine) in the main compound vs. position 2 (ortho to alkoxy) in the analog alters resonance and directing effects. This difference could impact regioselectivity in further functionalization reactions.

Stability and Commercial Viability

The discontinuation of 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene may reflect synthetic challenges, such as difficulties in achieving high purity (only 95.0% reported) or instability under storage conditions . In contrast, 1-(Cyclohexyloxy)-2-nitrobenzene’s commercial availability suggests robust synthesis protocols and stability, albeit at a high cost ($500.00/250 mg) .

Biological Activity

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene is an organic compound notable for its unique structural features, including a cyclopentyloxy group, a fluorine atom, and a nitro group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. Understanding the biological activity of this compound is crucial for its application in drug development and other therapeutic areas.

The molecular formula of 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene is C11H12FNO3. Its structure allows for diverse chemical reactions, including reductions, substitutions, and oxidations. For instance, the nitro group can be reduced to an amino group, while the fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Biological Activity Overview

Research into the biological activity of 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene has revealed several potential applications:

  • Antimicrobial Activity : Nitro-containing compounds are known for their broad-spectrum antibacterial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene may exhibit similar activity.
  • Antitubercular Properties : Compounds with nitro groups have been evaluated for their antitubercular effects. A study on related compounds demonstrated significant activity against Mycobacterium tuberculosis, indicating potential for 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene in tuberculosis treatment .

The mechanism by which 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene exerts its biological effects likely involves interaction with specific biomolecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to inhibition of critical pathways in microbial or cancer cells. The presence of the fluorine atom may enhance binding affinity to target proteins, thereby increasing the compound's efficacy.

Antimicrobial Activity

A study focused on the synthesis and biological evaluation of nitro-containing compounds showed that derivatives related to 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene exhibited varying levels of activity against M. tuberculosis. For example, derivatives with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL against resistant strains . These findings suggest that structural modifications around the nitro group can significantly influence biological activity.

Cytotoxicity Assessments

In vitro assessments of related compounds have also indicated low cytotoxicity against human cell lines, suggesting a favorable safety profile. The most potent derivatives did not exhibit significant inhibitory effects on tumor cell lines, which is promising for developing drugs with selective action against pathogens without harming human cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Biological Activity
2-(Cyclopentyloxy)-1-fluoro-4-nitrobenzeneNitro at para positionPotentially lower activity than ortho/ meta variants
2-(Cyclopentyloxy)-1-chloro-3-nitrobenzeneChlorine instead of fluorineSimilar antimicrobial properties
2-(Cyclopentyloxy)-1-fluoro-3-aminobenzeneReduced nitro to aminoIncreased biological activity

This table highlights how variations in substituents and positions can affect biological activity, emphasizing the importance of structural optimization in drug design.

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